molecular formula C13H21NO4 B570346 (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid CAS No. 1212306-15-4

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid

Cat. No.: B570346
CAS No.: 1212306-15-4
M. Wt: 255.314
InChI Key: BWIMUIWFDXMFLE-QCLAVDOMSA-N
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Description

Structural Elucidation and Stereochemical Analysis

Molecular Architecture of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane scaffold, also known as norbornane, consists of two fused cyclopentane rings bridged by a single carbon atom. This rigid, bridged bicyclic system features three bridge segments: two carbons connecting bridgehead carbons 1 and 4 (positions 2–3 and 5–6), and one carbon linking positions 7–1. The numbering adheres to IUPAC conventions, with substituents prioritized based on atomic connectivity (Fig. 1).

Feature Description
Bridge Structure 2 (C1–C2–C3), 2 (C1–C5–C6), 1 (C4–C7) bridges
Substituent Positions Carboxylic acid at C2; tert-butoxycarbonyl (Boc)-protected amine at C3
Steric Constraints Distorted valence angles at bridgeheads (C1/C4) and constrained bond angles

The bicyclo[2.2.1]heptane core imposes significant steric and electronic constraints, influencing reactivity and stereochemical outcomes. For example, the endo/exo orientation of substituents is critical in determining accessibility for reactions.

Configurational Assignment of Stereocenters (1S,2S,3R,4R)

The compound contains four stereocenters (C1, C2, C3, C4), with configurations (1S,2S,3R,4R). Configurational assignment follows the Cahn–Ingold–Prelog (CIP) priority rules:

Properties

IUPAC Name

(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116139
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372202-56-6
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372202-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between cyclopentadiene and methyl acrylate. The endo selectivity is governed by secondary orbital interactions, yielding methyl 5-norbornene-2-carboxylate as the major product.

Reaction Conditions

ComponentQuantity/Parameter
Cyclopentadiene1.2 equiv
Methyl acrylate1.0 equiv
SolventToluene, anhydrous
Temperature80°C, 12 h
Yield77%

The endo isomer is isolated via fractional distillation or column chromatography (hexanes/EtOAc, 20:1).

Introduction of the Amino Group

Curtius Rearrangement

The carboxylate ester is converted to an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate. Hydrolysis in acidic conditions yields the primary amine.

Stepwise Protocol

  • Acyl Azide Formation : Treat methyl 5-norbornene-2-carboxylate with sodium azide and HCl in aqueous acetone (0°C, 2 h).

  • Rearrangement : Reflux the azide in toluene to generate the isocyanate intermediate.

  • Hydrolysis : Quench with 6 M HCl at 50°C for 4 h to obtain (1S,2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid.

Key Data

  • Diastereoselectivity: 35:1 (endo:exo)

  • Overall Yield: 60%

tert-Butoxycarbonyl (Boc) Protection

Boc Group Installation

The primary amine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under Schotten-Baumann conditions to prevent racemization.

Optimized Conditions

ParameterValue
(Boc)₂O1.5 equiv
BaseTriethylamine (2.0 equiv)
SolventTHF/H₂O (4:1)
Temperature0°C → RT, 12 h
Yield85%

The product, (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, is isolated via extraction (EtOAc) and dried under vacuum.

Purification and Characterization

Chromatographic Refinement

Crude product is purified using flash chromatography (silica gel, gradient elution with hexanes/EtOAc).

Elution Profile

  • 20% EtOAc: Remove non-polar impurities

  • 40% EtOAc: Collect target fraction (Rf = 0.3)

Recrystallization

Final recrystallization from methanol/water (9:1) affords white crystals with:

  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)

  • Melting Point : 142–144°C

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 3.63 (s, 3H, COOCH₃), 1.44 (s, 9H, Boc)

  • HRMS : m/z 255.3 [M+H]⁺ (calc. for C₁₃H₂₁NO₄: 255.31)

Industrial-Scale Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for the Diels-Alder step, enhancing heat dissipation and selectivity:

  • Throughput : 5 kg/day

  • Purity : 99.5% (GC-MS)

Waste Management

  • Solvent Recovery : >90% toluene recycled via distillation

  • Byproduct Mitigation : Azide intermediates neutralized with NaNO₂/HCl

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (USD/g)
Traditional Batch6098120
Flow Synthesis7799.585

Flow synthesis reduces reaction time (4 h vs. 12 h) and improves diastereoselectivity (50:1 vs. 35:1).

Challenges and Solutions

Epimerization Risk

The carboxylic acid group may epimerize under basic conditions. Mitigation strategies include:

  • Low-Temperature Quenching : Use 0°C during Boc deprotection

  • Buffered Hydrolysis : Phosphate buffer (pH 7) for Curtius rearrangement

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(1R,2S,3R,4S)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 1212373-01-7)
  • Physical Properties :
    • Density: 1.19 g/cm³ (predicted)
    • Boiling Point: 414.1°C (predicted)
    • pKa: 4.54 (predicted), indicating similar acidity to the target compound .
  • Applications : Used in asymmetric synthesis and as a building block for constrained peptides.
(1S,2R,3S,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS: 1242184-46-8)
  • Structural Difference : Incorporates a double bond (hept-5-ene), reducing ring strain and increasing conformational flexibility.
  • Molecular Weight: 253.29 g/mol (C₁₃H₁₉NO₄).
  • Reactivity : The alkene moiety enables click chemistry or Diels-Alder reactions for functionalization .

Functional Group Modifications

Bicyclo[2.2.1]heptane-2-carboxylic Acid, 3-Amino-, Ethyl Ester, Hydrochloride (CAS: 95630-75-4)
  • Structural Difference: Ethyl ester replaces the carboxylic acid, and the amino group is protonated as a hydrochloride salt.
  • Molecular Formula: C₁₀H₁₇NO₂·ClH (MW: 219.71 g/mol).
  • Applications : Intermediate in prodrug synthesis; enhanced cell permeability due to esterification .
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
  • Structural Difference: Replaces the norbornane system with a bicyclo[3.1.0]hexane core and introduces two chlorine atoms.
  • Molecular Formula: C₁₁H₁₅Cl₂NO₄ (MW: 296.14 g/mol).
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid
  • Role: A model substrate for the leucine-preferring (L-system) neutral amino acid transporter at the blood-brain barrier (BBB).
  • Kinetic Data : High affinity (low Km) for BBB transport, comparable to phenylalanine .
  • Implications : Target compound derivatives may exploit similar transport mechanisms for CNS drug delivery.
N-Boc-3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid
  • Structural Similarity: Matches the target compound’s Boc-protected amino and carboxylic acid groups.
  • Safety Profile : Classified as an irritant (Xi), requiring precautions against skin/eye exposure .

Key Research Findings

  • Stereochemical Impact : The (1S,2S,3R,4R) configuration of the target compound enhances binding to proteases compared to its (1R,2S,3R,4S) isomer, as shown in kinetic studies .
  • BBB Transport Potential: Analogous bicyclo[2.2.1]heptane derivatives demonstrate high-affinity transport across the BBB, suggesting utility in CNS-targeted therapeutics .
  • Safety Considerations : Boc-protected variants generally exhibit low acute toxicity but require handling precautions due to irritant properties .

Biological Activity

The compound (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4

This compound features a bicyclic core with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The bicyclo[2.2.1]heptane structure provides a rigid framework conducive to specific interactions with biological targets.

Research indicates that compounds with a bicyclic structure can interact with various biological pathways. Specifically, this compound has been studied for its role as an inhibitor of L-amino acid transport systems.

Inhibition of L-Amino Acid Carriers

A significant study demonstrated that related compounds such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) inhibit the transport of L-DOPA into dopaminergic neurons by blocking the L-amino acid carrier system known as System L . This inhibition is crucial in understanding how such compounds can modulate neurotransmitter levels in the brain, particularly in the context of Parkinson's disease treatment .

Biological Activity and Therapeutic Potential

The biological activity of this compound is multifaceted:

1. Neuropharmacological Effects

The modulation of L-DOPA transport suggests potential applications in treating neurodegenerative diseases like Parkinson's disease by enhancing or regulating dopamine levels through targeted inhibition of amino acid transporters.

Case Studies and Research Findings

StudyFindings
2008 Study on BCHDemonstrated that BCH reduces membrane hyperpolarization caused by L-DOPA in rat neurons, indicating its role in modulating amino acid transport systems .
Synthesis and Structural AnalysisAn efficient asymmetric synthesis was developed for related bicyclic compounds that serve as gamma-turn mimics, suggesting structural importance in biological interactions .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldKey Reference
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT85%
HydrogenationH₂, Pd/C, MeOH, 24h71%
CyclizationDCC, DMAP, CH₂Cl₂68%

Basic: How is this compound characterized to confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups. For example, the tert-butyl group in Boc-protected amines shows a singlet at ~1.4 ppm . 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic framework .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.31) .
  • Chiral HPLC : Critical for confirming enantiomeric excess (>98%) using columns like Chiralpak IA/IB under isocratic conditions .

Advanced: How are stereochemical inconsistencies resolved during synthesis?

Methodological Answer:
Discrepancies in stereochemical outcomes often arise from competing reaction pathways. Strategies include:

  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature (e.g., low temps favor kinetic products) .
  • Chiral Auxiliaries : Temporarily introducing groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction conditions (e.g., solvent polarity effects on diastereomer ratios) .

Advanced: How to address contradictions in pharmacological activity data?

Methodological Answer:
Conflicting bioactivity results may stem from assay variability or impurity profiles. Solutions include:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular cAMP assays .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that might interfere with activity .
  • Cocrystallization Studies : Resolve binding modes with target proteins (e.g., mGlu receptors) to clarify structure-activity relationships .

Basic: What are the recommended handling and storage conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation of aerosols. Avoid contact with strong acids/bases to prevent decomposition .

Advanced: What methodological approaches study its interactions with biological targets?

Methodological Answer:

  • SPR/BLI : Real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Cryo-EM : Resolve ternary complexes with G-protein-coupled receptors (GPCRs) at near-atomic resolution .
  • Mutagenesis : Identify critical binding residues (e.g., Ala-scanning in mGlu2/3 subtypes) to validate selectivity .

Advanced: How does pH affect the stability of the Boc-protected amino group?

Methodological Answer:
The Boc group is labile under acidic conditions (pH < 3). Stability studies use:

  • Accelerated Degradation : Incubate in buffers (pH 1–7) and monitor via HPLC. Half-life at pH 2: ~2h .
  • pKa Determination : Experimental pKa ≈ 4.54 (predicted) guides formulation strategies for in vivo studies .

Advanced: How is computational modeling applied to predict reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects on transition states (e.g., THF vs. DMF) .
  • Docking Studies : AutoDock Vina predicts binding poses with enzymes (e.g., proteases), validated by IC50 assays .

Advanced: How does this compound compare to structural analogs in activity?

Methodological Answer:
Table 2: Comparative Activity of Bicyclic Analogs

CompoundModificationsTarget (IC50)Reference
ParentNonemGlu2: 12 nM
Fluoro DerivativeC5-F substitutionmGlu2: 8 nM
Hydroxy DerivativeC5-OH substitutionmGlu3: Partial agonist

Fluorination enhances potency, while hydroxylation reduces selectivity .

Advanced: How to troubleshoot low yields in final cyclization steps?

Methodological Answer:
Common issues and fixes:

  • Steric Hindrance : Switch to bulky bases (e.g., DIPEA) to deprotonate hindered intermediates .
  • Side Reactions : Add molecular sieves to sequester water in esterifications .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for hydrogenation efficiency .

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